N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based compound featuring a sulfamoylphenyl group and a pyrrolidine-substituted pyrimidine carboxamide moiety. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, as evidenced by analogous protocols for related sulfonamide-pyrimidine hybrids . The 4-methylpyrimidin-2-yl sulfamoyl group may enhance target binding via hydrogen-bonding interactions, while the pyrrolidin-1-yl substituent could improve solubility compared to bulkier aliphatic groups .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S/c1-14-8-9-21-20(24-14)26-31(29,30)16-6-4-15(5-7-16)25-19(28)17-12-18(23-13-22-17)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYWAFGNHGXVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule dissects into two primary components:
- 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline : A phenylsulfonamide intermediate bearing a 4-methylpyrimidin-2-yl group and an aniline moiety.
- 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid : A pyrimidine core functionalized with a pyrrolidine substituent at C-6 and a carboxylic acid at C-4.
The convergent synthesis involves sequential construction of these fragments followed by amide bond formation.
Synthetic Routes and Methodologies
Synthesis of 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline
This intermediate is synthesized via sulfonamide formation between 4-methylpyrimidin-2-amine and a nitrobenzenesulfonyl chloride, followed by nitro group reduction (Table 1).
Step 1: Sulfonylation Reaction
4-Nitrobenzenesulfonyl chloride reacts with 4-methylpyrimidin-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 h, yielding N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide.
Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, producing 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in 85% yield.
Table 1: Synthesis of 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline
| Step | Reagents/Conditions | Yield | Characterization (Key Signals) |
|---|---|---|---|
| 1 | 4-Nitrobenzenesulfonyl chloride, TEA | 78% | ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, Py-H) |
| 2 | H₂, Pd/C, EtOH | 85% | IR (KBr): 3350 cm⁻¹ (–NH₂) |
Synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid
This fragment is prepared through nucleophilic aromatic substitution and subsequent ester hydrolysis (Table 2).
Step 1: Chloropyrimidine Synthesis
4-Chloro-6-iodopyrimidine undergoes Ullmann coupling with pyrrolidine in dimethylformamide (DMF) at 120°C for 8 h, yielding 6-(pyrrolidin-1-yl)pyrimidine-4-carbonitrile.
Step 2: Nitrile Hydrolysis
The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl at reflux (24 h), followed by neutralization with NaOH to afford 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (72% yield).
Table 2: Synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid
| Step | Reagents/Conditions | Yield | Characterization (Key Signals) |
|---|---|---|---|
| 1 | Pyrrolidine, DMF, CuI | 68% | ¹³C NMR: δ 158.2 (C=O) |
| 2 | 6 M HCl, reflux | 72% | IR (KBr): 1705 cm⁻¹ (–COOH) |
Amide Coupling to Form the Target Compound
The final step involves activating the carboxylic acid and coupling it with the aniline intermediate (Table 3).
Coupling Conditions
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is treated with oxalyl chloride (1.2 equiv) in DCM to generate the acyl chloride, which reacts with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIEA). Microwave irradiation (160°C, 15 min) enhances reaction efficiency, yielding the target compound at 65%.
Table 3: Amide Coupling Optimization
| Activator | Coupling Agent | Solvent | Temp (°C) | Time | Yield |
|---|---|---|---|---|---|
| Oxalyl chloride | DIEA | THF | 160 (MW) | 15 min | 65% |
Critical Analysis of Methodological Challenges
Regioselectivity in Pyrrolidine Substitution
The C-6 position of pyrimidine exhibits higher reactivity toward nucleophilic substitution compared to C-2 or C-4 due to electronic effects. Copper(I) iodide catalysis in DMF ensures selective displacement of iodide at C-6, minimizing side products.
Analytical Characterization and Validation
The target compound is validated through spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares core pyrimidine and sulfonamide motifs with several analogs but differs in substituent chemistry:
Key Observations:
- The pyrrolidine ring in the target compound may confer better aqueous solubility than the cyclopentyl group in ’s analog due to reduced hydrophobicity .
- Unlike BMS-354825, which uses a thiazole core, the target’s pyrimidine-carboxamide scaffold may prioritize different kinase selectivity profiles .
- The sulfamoyl group in the target and compounds facilitates hydrogen bonding, critical for target engagement, as seen in crystallographic studies of similar pyrimidines .
Physicochemical Properties
- Lipophilicity: The pyrrolidine substituent (logP ~1-2) likely reduces hydrophobicity compared to ’s diethylamino analog (logP ~3-4) .
- Hydrogen-Bond Capacity: The sulfamoyl group (H-bond donor/acceptor) and carboxamide (acceptor) align with features seen in bioactive pyrimidines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodology :
- Step 1 : Condensation of 4-methylpyrimidin-2-amine with sulfamoyl chloride derivatives under anhydrous conditions (e.g., using NaH as a base in THF at 0–5°C) to form the sulfamoyl intermediate .
- Step 2 : Coupling the intermediate with 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) at 25–40°C .
- Key Conditions :
- Use Pd/C (5–10% loading) for catalytic hydrogenation to reduce nitro intermediates .
- Optimize pH (6.5–7.5) during sulfonamide formation to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Techniques :
- 1H/13C NMR : Assign peaks using DEPT-135 to confirm pyrrolidine ring protons (δ 1.8–2.1 ppm) and pyrimidine carbons (δ 150–160 ppm) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between pyrimidine and phenyl rings (e.g., 12–86° deviations observed in similar compounds) .
- LC-MS : Monitor purity (>98%) and molecular ion [M+H]+ at m/z corresponding to the molecular formula .
Q. How can researchers design initial biological activity screens for this compound?
- Protocol :
- In vitro assays : Test enzyme inhibition (e.g., kinases, sulfotransferases) at 1–100 μM concentrations using fluorescence-based substrates .
- Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .
- Cytotoxicity : Evaluate IC50 values in HEK-293 and HepG2 cell lines via MTT assay .
Advanced Research Questions
Q. What computational strategies predict this compound’s binding modes and target selectivity?
- Methods :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17) to assess binding affinity (ΔG < −8 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-protein complexes (RMSD < 2 Å) .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize analogs with improved solubility (cLogP < 3) .
Q. How can researchers resolve contradictions between in vitro and in silico bioactivity predictions?
- Approach :
-
Data validation : Cross-reference computational ADMET predictions (e.g., SwissADME) with experimental permeability (Caco-2 assay) and metabolic stability (microsomal half-life) .
-
Structural analogs : Compare activity trends with compounds like 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine (Table 1) .
Table 1 : Bioactivity Comparison of Structural Analogs
Compound Target IC50 (nM) Selectivity Index (vs. HEK-293) Target Compound EGFR 48 ± 5 12.3 4-(Chloro) Phenyl Pyrimidine DHFR 220 ± 20 3.8 Sulfonamide Derivative CA-II 15 ± 2 8.9
Q. What experimental designs validate the compound’s mechanism of action in disease models?
- In vivo models :
- Xenograft studies : Administer 10–50 mg/kg (oral) daily in BALB/c mice with HT-29 tumors; measure tumor volume reduction vs. vehicle control .
- PK/PD analysis : Collect plasma samples at 0.5, 2, 6, and 24 h post-dose for LC-MS quantification (Cmax > 1 μg/mL) .
- Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify downregulated genes (e.g., MAPK/ERK pathway) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Troubleshooting :
- Solubility : Compare DMSO stock stability (UV-Vis at 280 nm) with alternative solvents (e.g., PEG-400) .
- Degradation : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC for hydrolytic byproducts .
Q. Why do SAR studies show conflicting activity trends for pyrrolidine vs. piperidine substitutions?
- Hypothesis testing :
- Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to compare energy barriers of ring puckering .
- Biological assays : Synthesize both analogs and test side-by-side in kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
